

# Understanding the chemical structure of AT7519 mesylate

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## Compound of Interest

Compound Name: AT 7519 mesylate

Cat. No.: B1666107

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## In-Depth Technical Guide to AT7519 Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of AT7519 mesylate, a potent multi-cyclin-dependent kinase (CDK) inhibitor.

## Chemical Structure and Properties

AT7519 is a small molecule belonging to the 2-halobenzoic acids and derivatives class of organic compounds.<sup>[1]</sup> Its chemical formula is C<sub>16</sub>H<sub>17</sub>Cl<sub>2</sub>N<sub>5</sub>O<sub>2</sub>.<sup>[2]</sup> The mesylate salt form enhances the compound's solubility and suitability for pharmaceutical development.

Chemical Name: N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, methanesulfonate

Molecular Formula (Mesylate): C<sub>17</sub>H<sub>21</sub>Cl<sub>2</sub>N<sub>5</sub>O<sub>5</sub>S

Molecular Weight (Mesylate): 498.35 g/mol

Below is a two-dimensional representation of the chemical structure of AT7519.

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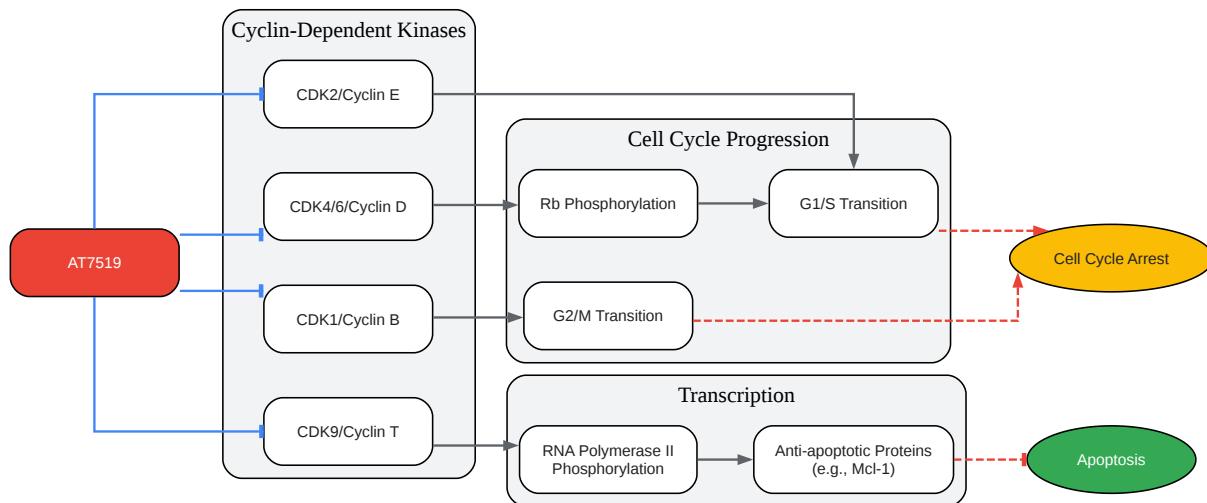
## Mechanism of Action

AT7519 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[\[2\]](#)[\[3\]](#) By targeting these kinases, AT7519 disrupts essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[\[3\]](#)[\[4\]](#)

The primary targets of AT7519 are CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[\[2\]](#) Additionally, AT7519 has been shown to inhibit Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ) and the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[\[2\]](#)[\[4\]](#)

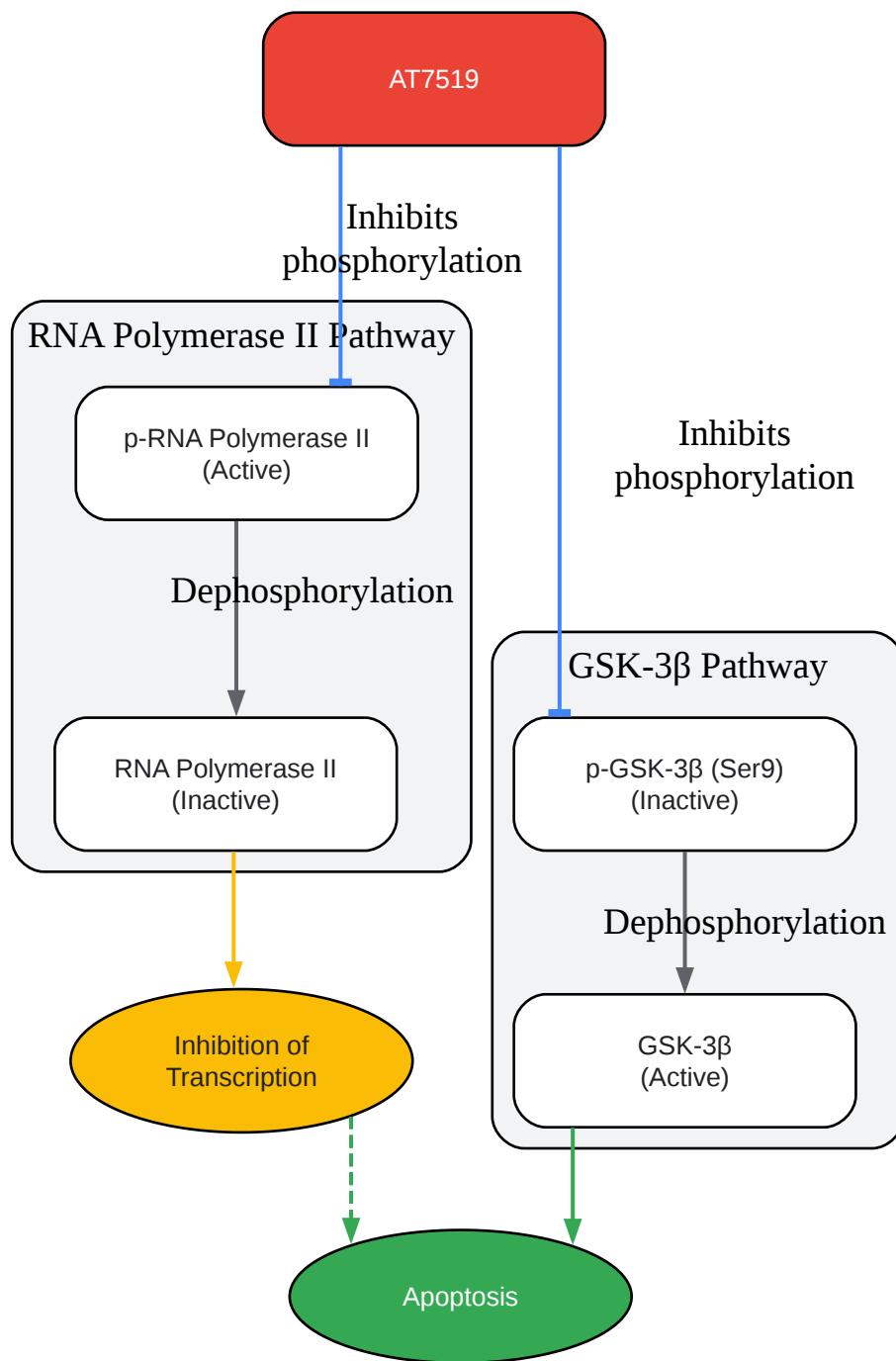
## Signaling Pathways Affected by AT7519

The inhibitory action of AT7519 on multiple kinases triggers a cascade of downstream effects, ultimately leading to the demise of cancer cells. The following diagrams illustrate the key signaling pathways modulated by AT7519.



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AT7519 Inhibition of CDK Signaling Pathways.

[Click to download full resolution via product page](#)**AT7519's Impact on GSK-3 $\beta$  and RNA Polymerase II.**

## Quantitative Data

The inhibitory activity of AT7519 has been quantified against a panel of kinases and cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations ( $IC_{50}$ )

and dissociation constants ( $K_i$ ).

Target Kinase	IC <sub>50</sub> (nM)
CDK1/Cyclin B	210
CDK2/Cyclin A	47
CDK4/Cyclin D1	100
CDK5/p25	13
CDK6/Cyclin D3	170
CDK9/Cyclin T1	<10
GSK-3 $\beta$	89

Cell Line	Cancer Type	IC <sub>50</sub> (nM)
HCT116	Colon Carcinoma	82
HT29	Colorectal Adenocarcinoma	200
MCF-7	Breast Adenocarcinoma	40
A2780	Ovarian Carcinoma	350
MM.1S	Multiple Myeloma	500
U266	Multiple Myeloma	500

Note: IC<sub>50</sub> values can vary depending on the specific assay conditions.

## Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of AT7519.

### In Vitro Kinase Assays

Objective: To determine the inhibitory activity of AT7519 against specific CDKs.

**General Procedure:**

- Reaction Mixture Preparation: A reaction buffer containing the purified active CDK/cyclin complex, a suitable substrate (e.g., histone H1 for CDK1/2), and ATP is prepared.
- Inhibitor Addition: AT7519 is added to the reaction mixture at various concentrations.
- Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
- Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).
- Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods:
  - Radiometric Assay: Using [ $\gamma$ -<sup>32</sup>P]ATP and measuring the incorporation of the radiolabel into the substrate.
  - ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
  - Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
- Data Analysis: The IC<sub>50</sub> values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

## Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of AT7519 on cancer cell lines.

**General Procedure:**

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of AT7519 for a specified duration (e.g., 48 or 72 hours).

- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC<sub>50</sub> value is determined.

## Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of AT7519 on cell cycle distribution.

General Procedure:

- Cell Treatment: Cells are treated with AT7519 at a specific concentration for a defined period (e.g., 24 hours).
- Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
- Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
- Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
- Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

## Western Blotting

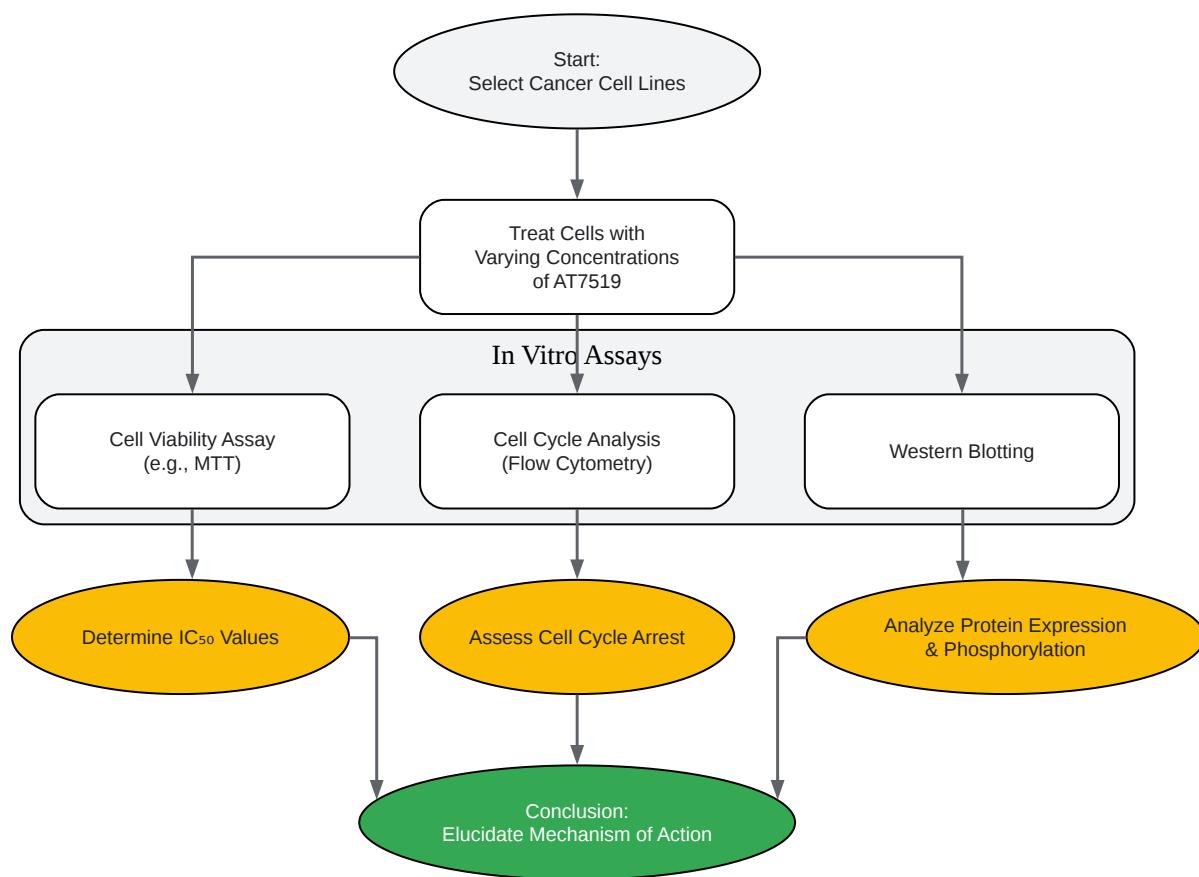
Objective: To analyze the effect of AT7519 on the expression and phosphorylation of key proteins in relevant signaling pathways.

### General Procedure:

- **Cell Lysis:** Following treatment with AT7519, cells are lysed to extract total protein.
- **Protein Quantification:** The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking and Antibody Incubation:** The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., phospho-Rb, Mcl-1, cleaved PARP). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- **Detection:** The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody.
- **Analysis:** The intensity of the bands is quantified to determine changes in protein expression or phosphorylation levels.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of AT7519.



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In Vitro Experimental Workflow for AT7519.

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